Cas no 392253-47-3 (3-bromo-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)

3-Bromo-N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide is a heterocyclic compound featuring a thienopyrazole core substituted with bromo and chloro-phenyl functional groups. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The bromo and chloro substituents enhance reactivity, enabling further derivatization for structure-activity relationship studies. Its rigid fused-ring system may contribute to selective binding interactions with target proteins. The compound’s synthetic versatility makes it valuable for exploratory research in drug discovery, particularly in the design of kinase inhibitors or modulators of signaling pathways. Careful handling is advised due to the presence of halogenated moieties.
3-bromo-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide structure
392253-47-3 structure
Product Name:3-bromo-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
CAS No:392253-47-3
MF:C18H13BrClN3OS
MW:434.737320661545
CID:6196635
PubChem ID:4140722
Update Time:2025-05-20

3-bromo-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
    • F0396-0085
    • Oprea1_617199
    • SR-01000442660
    • 3-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
    • SCHEMBL4875272
    • AKOS024576290
    • SR-01000442660-1
    • 392253-47-3
    • EU-0039205
    • 3-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • 3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
    • Inchi: 1S/C18H13BrClN3OS/c19-12-3-1-2-11(8-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-6-4-13(20)5-7-14/h1-8H,9-10H2,(H,21,24)
    • InChI Key: UTGGYAAUICQMEI-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(NC1=C2CSCC2=NN1C1C=CC(=CC=1)Cl)=O

Computed Properties

  • Exact Mass: 432.96512g/mol
  • Monoisotopic Mass: 432.96512g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 72.2Ų

3-bromo-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Pricemore >>

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Additional information on 3-bromo-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide

3-Bromo-N-2-(4-Chlorophenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-ylbenzamide (CAS No. 392253-47-3): A Comprehensive Overview

3-Bromo-N-2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide (CAS No. 392253-47-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thienopyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound make it a promising candidate for various drug discovery programs.

The chemical structure of 3-bromo-N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide is characterized by a thienopyrazole core linked to a benzamide moiety. The presence of bromine and chlorine substituents adds to its chemical diversity and biological activity. These functional groups can influence the compound's pharmacokinetic properties, such as solubility, stability, and bioavailability.

Recent studies have highlighted the potential of thienopyrazoles in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that thienopyrazoles exhibit potent anti-inflammatory and anti-cancer activities. The bromine and chlorine substituents in 3-bromo-N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide may enhance its binding affinity to specific protein targets, making it a valuable lead compound for further optimization.

In the context of drug discovery, the synthesis and characterization of 3-bromo-N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide have been extensively studied. A multi-step synthetic route has been developed to produce this compound with high yield and purity. The synthetic process involves the condensation of 2-aminothiophene with an appropriate chlorinated benzaldehyde followed by cyclization and bromination steps. This synthetic methodology provides a robust platform for the preparation of structurally diverse analogs for biological evaluation.

The biological evaluation of 3-bromo-N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide has revealed its potential as a potent inhibitor of specific enzymes involved in inflammatory pathways. In vitro assays have demonstrated that this compound effectively inhibits the activity of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Additionally, preliminary studies have shown that it exhibits selective cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent.

To further explore the therapeutic potential of 3-bromo-N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide, several preclinical studies have been conducted. In vivo animal models have been used to evaluate its pharmacokinetic properties and efficacy in disease models. These studies have provided valuable insights into the compound's absorption, distribution, metabolism, excretion (ADME) profile and its safety profile at various dose levels.

The results from these preclinical studies are promising and suggest that 3-bromo-N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide has favorable pharmacological properties for further development as a drug candidate. However, more extensive research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.

In conclusion, 3-bromo-N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide (CAS No. 392253-47-3) represents an exciting opportunity in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and promising biological activities make it a valuable lead compound for drug discovery programs targeting inflammatory diseases and cancer. Ongoing research efforts aim to further elucidate its therapeutic potential and to develop it into a viable therapeutic agent.

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